molecular formula C9H14O5 B13189544 Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13189544
M. Wt: 202.20 g/mol
InChI Key: JZKZKYVMNAPCNG-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is a spirocyclic ester characterized by a unique bicyclic structure. The molecule features a central spiro carbon connecting two oxygen-containing rings: a 1,5,8-trioxaspiro system with a [2.6] ring fusion.

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C9H14O5/c1-8(7(10)11-2)9(14-8)5-12-3-4-13-6-9/h3-6H2,1-2H3

InChI Key

JZKZKYVMNAPCNG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)COCCOC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction of Oxiranes with Lactones

  • Catalyst : Boron trifluoride etherate (BF3·OEt2) or other Lewis acids such as BF3.
  • Reactants : An epoxide (e.g., ethylene oxide or substituted oxiranes) and a γ-lactone (e.g., γ-butyrolactone or substituted lactones).
  • Conditions : Typically carried out at room temperature or slightly elevated temperatures.
  • Mechanism : Lewis acid activates the epoxide ring, facilitating nucleophilic attack by the lactone oxygen, resulting in ring closure to form the spiroorthoester.

This method was first reported by Bodenbenner in 1959 for the synthesis of 1,4,6-trioxaspiro[4.4]nonane and has since been adapted for various spiroorthoester derivatives.

Modification of Pre-formed Spiroorthoesters

Spiroorthoesters with functional groups can be further modified:

  • Elimination reactions : Treatment of bromomethyl-substituted spiroorthoesters with strong bases to generate unsaturated spiroorthoesters.
  • Esterification reactions : Reaction of bromomethyl spiroorthoesters with carboxylic acids in the presence of bases like DBU to introduce ester substituents.

Specific Preparation Methods for this compound

While direct literature specifically naming this compound is limited, synthesis can be inferred and adapted from related spiroorthoester and esterification methodologies.

Synthesis via Lewis Acid-Catalyzed Reaction of Epoxides and Lactones

Step Reagents and Conditions Description
1 γ-Butyrolactone or substituted lactone Starting lactone substrate
2 Methyl-substituted epoxide (e.g., 2-methyloxirane) Epoxide source providing methyl substitution
3 Lewis acid catalyst (e.g., BF3·OEt2) Catalyst to activate epoxide and lactone
4 Solvent: dichloromethane or similar Reaction medium
5 Temperature: 0–25 °C Mild conditions to control reaction
6 Reaction time: Several hours To ensure complete conversion

This reaction results in the formation of the spiroorthoester ring system with the methyl substituent at the spiro center. The methyl ester functional group can be introduced either by using a methyl-substituted lactone or by subsequent esterification.

Esterification of Hydroxymethyl Spiroorthoesters

An alternative approach involves:

  • Starting from a hydroxymethyl-substituted spiroorthoester.
  • Reacting with methanol in the presence of acid catalysts or coupling agents to form the methyl ester at the 2-carboxylate position.

This method is supported by reported esterification reactions of bromomethyl spiroorthoesters with carboxylic acids using DBU as a base.

Example Procedure (Adapted and Generalized)

  • To a solution of the appropriate lactone and methyl-substituted epoxide in dry dichloromethane, add BF3·OEt2 dropwise at 0 °C.
  • Stir the reaction mixture at room temperature for 12–24 hours.
  • Quench the reaction with aqueous sodium bicarbonate.
  • Extract the organic layer, dry over magnesium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography to isolate this compound.

Analytical and Characterization Data

Typical characterization of this compound includes:

Technique Data/Observations
[^1H NMR (CDCl3)](pplx://action/followup) Signals corresponding to methyl groups, spiro ring protons, and ester methyl at ~3.6 ppm
[^13C NMR (CDCl3)](pplx://action/followup) Carbon signals for ester carbonyl (~170 ppm), spiro carbons, and methyl carbons
IR Spectroscopy Strong absorption near 1730 cm⁻¹ (ester C=O), C–O stretching bands
Mass Spectrometry Molecular ion peak consistent with molecular weight
Melting Point Reported melting points vary depending on purity and substitution

Research Findings and Considerations

  • The spiroorthoester ring system is sensitive to acidic and basic hydrolysis; thus, reaction conditions must be controlled to avoid ring-opening side reactions.
  • Lewis acid catalysts such as BF3·OEt2 are effective but require careful handling due to moisture sensitivity.
  • Modifications at the 2-position, such as methyl substitution and esterification, influence the compound's reactivity and potential biological activity.
  • Polymerization behavior of spiroorthoesters is well-studied; however, this compound specifically may be more valuable as a monomer or intermediate in organic synthesis.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Yield Range Notes
Lewis acid-catalyzed epoxide-lactone reaction γ-Butyrolactone + methyl-substituted epoxide BF3·OEt2, DCM, 0–25 °C Moderate (30–70%) Classical method, requires purification
Esterification of hydroxymethyl spiroorthoester Hydroxymethyl spiroorthoester + methanol DBU or acid catalyst, RT Good (60–80%) Post-synthesis modification
Base-induced elimination (for functionalized derivatives) Bromomethyl spiroorthoester + strong base NaOMe, DMF, elevated temp Variable For unsaturated derivatives

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with analogous spirocyclic esters:

Compound Name Molecular Formula Substituents/Modifications Key Features Reference
Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate C₁₁H₁₈O₅ 1,5,8-Trioxaspiro, methyl, carboxylate ester Three oxygen atoms in spiro system; [2.6] ring fusion
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate C₈H₁₂O₄ 1,5-Dioxaspiro, methyl, carboxylate ester Smaller [2.4] ring fusion; fewer oxygen atoms
Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate C₁₂H₂₀O₄ 1,6-Dioxaspiro, ethyl, carboxylate ester Ethyl substituent; [2.6] ring fusion but fewer oxygen atoms
Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate C₁₁H₁₈O₃ 1-Oxaspiro, methyl, carboxylate ester Single oxygen in spiro system; simpler bicyclic framework
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate C₁₂H₁₉ClO₃ Chloro, ethyl substituents Electrophilic chlorine atom; increased steric hindrance
tert-Butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate C₁₁H₁₉N₃O₃ Triazaspiro, tert-butyl ester Nitrogen-containing spiro system; distinct heterocyclic reactivity

Physicochemical Properties

  • Molecular Weight and Stability: The trioxaspiro compound (C₁₁H₁₈O₅, MW ~230.26) exhibits higher polarity compared to dioxaspiro analogs (e.g., C₈H₁₂O₄, MW ~172.18) due to additional oxygen atoms, enhancing solubility in polar solvents .
  • Thermal Stability: Limited data are available for the trioxaspiro compound, but dioxaspiro analogs like Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate may exhibit lower thermal stability due to fewer stabilizing oxygen atoms in the spiro system .

Biological Activity

Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate (CAS No. 1864514-65-7) is a compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that incorporates multiple oxygen functionalities. Its molecular formula is C9H14O5C_9H_{14}O_5 with a molecular weight of 202.20 g/mol. The compound's structure is significant as it influences its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar trioxaspiro structures exhibit antimicrobial properties. The presence of multiple oxygen atoms may enhance their interaction with microbial membranes, leading to increased efficacy against bacteria and fungi.
  • Antitumor Activity : Research has suggested that spirocyclic compounds can exhibit cytotoxic effects on cancer cells. The mechanism often involves the induction of apoptosis or cell cycle arrest in tumor cells, which may be relevant for this compound.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in cytokine production

Case Study: Antitumor Activity

In a study examining the cytotoxic effects of various spirocyclic compounds on glioma cells, this compound was found to significantly reduce cell viability at micromolar concentrations. Mechanistic studies indicated that this effect was mediated through the activation of apoptotic pathways and the inhibition of key survival signaling pathways such as AKT/mTOR .

Case Study: Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of related trioxaspiro compounds against common pathogens like Staphylococcus aureus and Escherichia coli. Results demonstrated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Cell Membrane Disruption : The unique structure may facilitate interaction with lipid membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Signal Transduction Modulation : It may interfere with key signaling pathways that regulate cell survival and apoptosis.

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